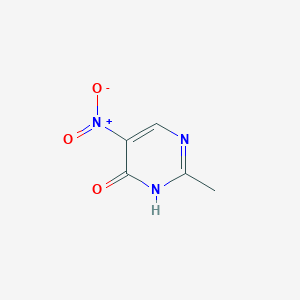

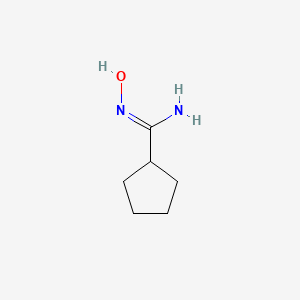

10H-Phenoxazine-2-carboxylic acid

Vue d'ensemble

Description

10H-Phenoxazine-2-carboxylic acid is a derivative of phenoxazine . Phenoxazine is a member of the class of phenoxazines that is morpholine which is ortho-fused to two benzene rings at positions 2-3 and 5-6 . It has a role as a ferroptosis inhibitor and a radical scavenger .

Synthesis Analysis

Phenoxazines have sparked a lot of interest due to their numerous applications in material science, organic light-emitting diodes, photoredox catalyst, dye-sensitized solar cells, and chemotherapy . Various stages of the synthetic transformation of phenoxazine scaffolds have been depicted in several research articles . For instance, Imai et al. synthesized 6-substituted 11-aza-5H-pyrido[2,3-a]phenoxazine-5-one using a condensation reaction .Molecular Structure Analysis

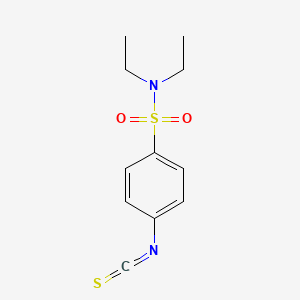

The molecular formula of 10H-Phenoxazine-2-carboxylic acid is C13H9NO3 . The molecular weight is 227.22 . The structure of phenoxazine is depicted in several studies .Chemical Reactions Analysis

Phenoxazines have gained prominence in medicine as pharmacological lead structures from their traditional uses as dyes and pigments . Organic synthesis has been used in an unprecedented amount of exploratory alteration of the parent structures in an effort to create novel derivatives with enhanced biological and material capabilities .Applications De Recherche Scientifique

Metalation and Derivative Synthesis

10H-Phenoxazine and its derivatives, such as 10-ethyl- and 10-phenylphenoxazine, have been studied for their metalation properties. Research has shown that these compounds can be metalated by n-butyllithium to potentially form 4-substituted carboxylic acids. This process, however, has faced challenges in proving the structures through interconversion of the acids (Gilman & Moore, 1958).

Synthesis and Fluorescence Properties

The synthesis and fluorescence properties of carboxyl-containing o-aminophenols and phenoxazines have been explored. These synthesized compounds exhibit intense fluorescence across a broad spectral range, with potential applications in various fluorescence-based technologies (Ivakhnenko et al., 2019).

Surface Modification for Solar Cells

A phenoxazine derivative, 10-butyl-phenoxazine-3-carboxylic acid (BPCA), was developed as a molecular relay for enhancing the performance and stability of CdS- and CdSe-sensitized TiO2 solar cells. This advancement resulted in significantly improved power conversion efficiencies and stability in these solar cells (Shen et al., 2017).

Ligand in Catalysis

The substituted phenoxazine ligand, 10-(3-bromo/chloropropyl)-4,6-bis(diphenylphosphino)-10H-phenoxazine, shows potential as a ligand in catalysis. The molecule's structure, including its planar phenoxazine ring system and intramolecular P⋯P distance, is particularly relevant for catalytic applications (Marimuthu et al., 2008).

Cationization in Mass Spectrometry

10-Phenyl-10H-phenoxazine derivatives have been investigated for their role in cationizing neutral small molecules in laser desorption/ionization mass spectrometry. This innovative approach enhances the efficiency of ionizing molecules that are typically challenging to ionize, paving the way for more sensitive detection techniques (Ma et al., 2021).

Mécanisme D'action

While the specific mechanism of action for 10H-Phenoxazine-2-carboxylic acid is not mentioned in the retrieved papers, phenoxazines in general have antioxidant, antidiabetic, antimalarial, anti-alzheimer, antiviral, anti-inflammatory, and antibiotic properties . Actinomycin D, which contains a phenoxazine moiety, functions both as an antibiotic and anticancer agent .

Propriétés

IUPAC Name |

10H-phenoxazine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO3/c15-13(16)8-5-6-12-10(7-8)14-9-3-1-2-4-11(9)17-12/h1-7,14H,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPDPNAWCXCYAPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC3=C(O2)C=CC(=C3)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

10H-Phenoxazine-2-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Butan-2-yl)[(2,4-dichlorophenyl)methyl]amine](/img/structure/B3176557.png)